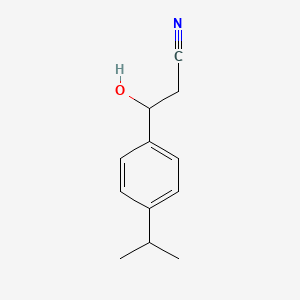
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile is an organic compound with the molecular formula C12H15NO It is a nitrile derivative characterized by the presence of a hydroxy group and an isopropylphenyl group attached to a propanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile typically involves the reaction of 4-isopropylbenzaldehyde with a cyanide source under basic conditions. One common method is the nucleophilic addition of hydrogen cyanide (HCN) to the carbonyl group of 4-isopropylbenzaldehyde, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the addition of the cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling factors such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
化学反应分析
Types of Reactions
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxy group to a halide.
Major Products
Oxidation: Formation of 3-oxo-3-(4-isopropylphenyl)propanenitrile.
Reduction: Formation of 3-amino-3-(4-isopropylphenyl)propanenitrile.
Substitution: Formation of 3-halo-3-(4-isopropylphenyl)propanenitrile.
科学研究应用
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, resins, and other industrial products.
作用机制
The mechanism of action of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxy and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The isopropylphenyl group may contribute to hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
3-Hydroxy-3-(4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of an isopropyl group.
3-Hydroxy-3-(4-chlorophenyl)propanenitrile: Contains a chlorine atom instead of an isopropyl group.
3-Hydroxy-3-(4-methoxyphenyl)propanenitrile: Features a methoxy group in place of the isopropyl group.
Uniqueness
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group may enhance the compound’s stability and selectivity in various reactions and interactions.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
3-hydroxy-3-(4-propan-2-ylphenyl)propanenitrile |
InChI |
InChI=1S/C12H15NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,9,12,14H,7H2,1-2H3 |
InChI 键 |
UGKNKHFHUHDZOO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(CC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


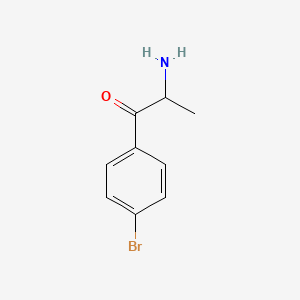
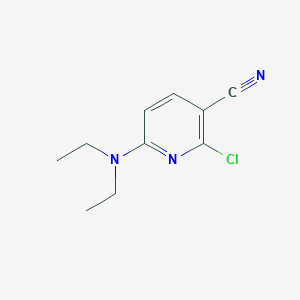
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
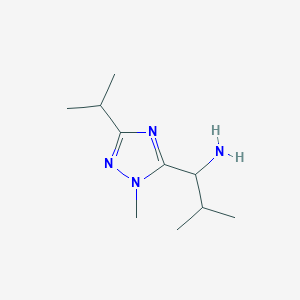
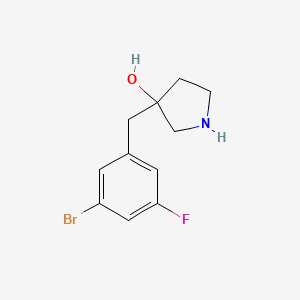
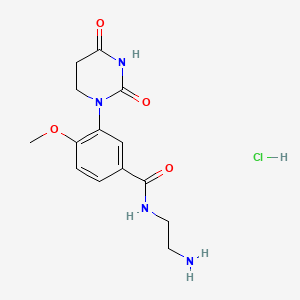
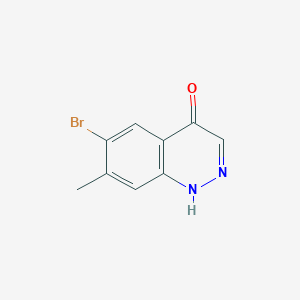
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
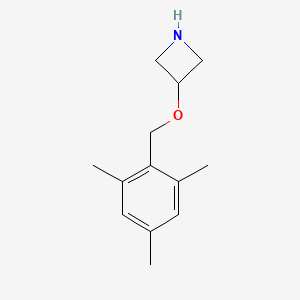

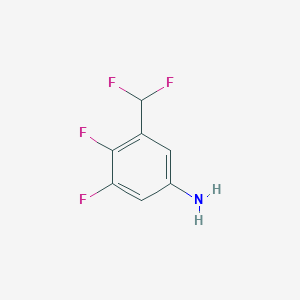
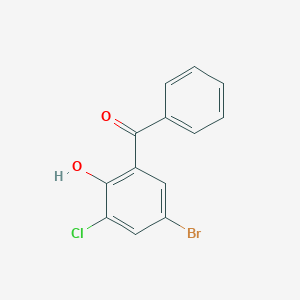
![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)

